

A Technical Guide to the Solubility of Guanfacine-13C,15N3 in Organic Solvents

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Compound of Interest		
Compound Name:	Guanfacine-13C,15N3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Guanfacine-13C,15N3**. Given that **Guanfacine-13C,15N3** is an isotopically labeled compound primarily intended for use as an internal standard in quantitative analyses by GC- or LC-MS, its fundamental physicochemical properties, such as solubility, are critical for the preparation of accurate and stable standard solutions[1][2][3].

While specific quantitative solubility data for the labeled form is limited, its solubility profile is expected to be nearly identical to that of its unlabeled counterpart, Guanfacine Hydrochloride. The minor mass increase from stable isotope incorporation does not significantly alter the molecule's polarity or intermolecular interactions. Therefore, this guide leverages the more extensively documented solubility data of Guanfacine Hydrochloride as a reliable proxy.

Quantitative Solubility Data

The solubility of Guanfacine Hydrochloride has been determined in several common organic solvents. This data is essential for preparing stock solutions for analytical and biological assays. The information has been compiled from various technical datasheets and is summarized below for easy comparison.

Table 1: Quantitative Solubility of Guanfacine Hydrochloride in Organic Solvents



Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	~30 mg/mL	[4]
Dimethyl Sulfoxide (DMSO)	56 mg/mL	[5]
Dimethyl Sulfoxide (DMSO)	≥14.13 mg/mL	[6]
Dimethyl Sulfoxide (DMSO)	28.26 mg/mL (100 mM)	[7]
Ethanol (EtOH)	~25 mg/mL	[4]
Ethanol (EtOH)	56 mg/mL	[5]
Ethanol (EtOH)	≥17.17 mg/mL (with warming)	[6]
Dimethyl Formamide (DMF)	~30 mg/mL	[4]
Methanol	>30 mg/mL	[8]

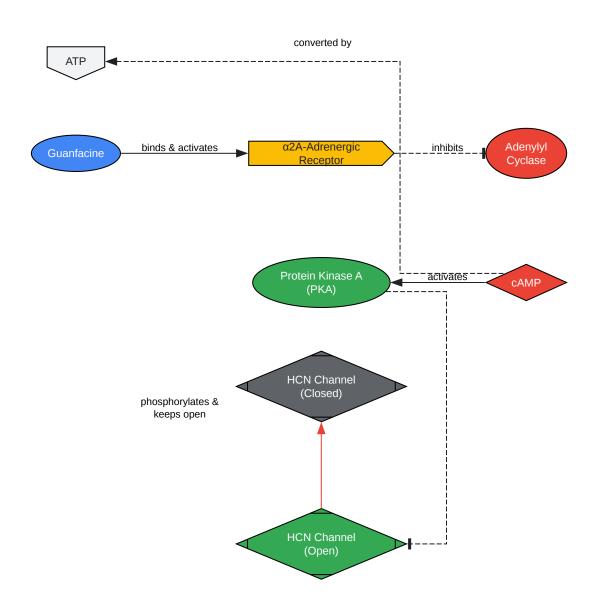
Qualitative Solubility Notes:

- **Guanfacine-13C,15N3**: Described as slightly soluble in Methanol; sonication is recommended to aid dissolution[1][9].
- Guanfacine Hydrochloride: Characterized as sparingly soluble in water, methanol, and ethanol, and slightly soluble in acetone[10].

Mechanism of Action: Signaling Pathway

Guanfacine is a selective α2A-adrenergic receptor agonist[4][7]. Its therapeutic effects, particularly in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), are mediated through its action on postsynaptic α2A receptors in the prefrontal cortex[11]. Activation of these G-protein coupled receptors inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which subsequently closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, strengthening network connectivity and enhancing cognitive functions[11][12].





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Caption: Guanfacine's signaling cascade in the prefrontal cortex.



Experimental Protocols

Accurate solubility determination and solution preparation are fundamental for reliable research. The following protocols provide standardized procedures for handling **Guanfacine-13C,15N3**.

This protocol is adapted from standard laboratory procedures for dissolving Guanfacine Hydrochloride for biological experiments[4].

- Weighing: Accurately weigh the required amount of **Guanfacine-13C,15N3** solid.
- Solvent Addition: Add the organic solvent of choice (e.g., DMSO, Ethanol) to the solid in an appropriate volumetric flask.
- Inert Gas Purge: Purge the solvent with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation.
- Dissolution: Facilitate dissolution by vortexing and/or sonicating the mixture until the solid is completely dissolved[9]. For less soluble systems, gentle warming may be applied[6].
- Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to ensure stability[4]
 [5]. For aqueous solutions prepared from a stock, it is recommended not to store them for more than one day[4].

This workflow outlines a robust method for quantifying the solubility of a compound, synthesized from analytical procedures described in the literature[10][13].

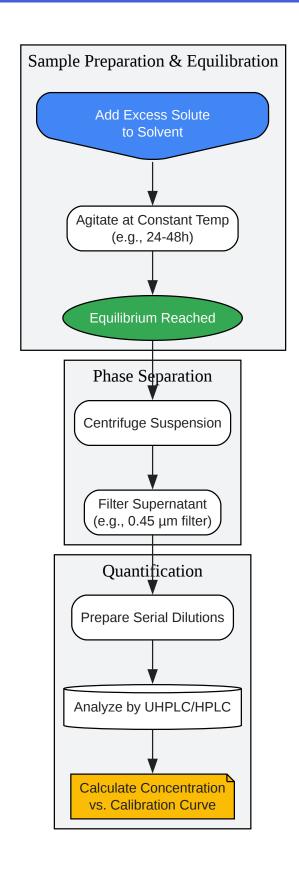
Equilibration:

- Add an excess amount of **Guanfacine-13C,15N3** to a known volume of the selected organic solvent in a sealed vial.
- Agitate the suspension at a constant temperature (e.g., 25°C) using a mechanical shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached[14].
- Phase Separation:
 - Centrifuge the suspension at high speed to pellet the excess, undissolved solid.



- Carefully withdraw the supernatant and pass it through a suitable syringe filter (e.g., 0.22 or 0.45 μm) to remove any remaining particulate matter[15].
- Quantification by UHPLC/HPLC:
 - Prepare a series of dilutions of the clear, saturated filtrate.
 - Analyze the dilutions using a validated reverse-phase UHPLC/HPLC method. An example method is described below:
 - Column: C18, (100 x 2.1) mm, 3.0 μm[10].
 - Mobile Phase: A gradient of Acetonitrile and an aqueous buffer (e.g., 0.1%
 Orthophosphoric Acid or 0.1% Formic Acid for MS compatibility)[10][16].
 - Flow Rate: ~0.5 mL/min[10].
 - Detector: UV at 210 nm or 220 nm[10][15].
 - Quantification: Determine the concentration of the saturated solution by comparing its peak area against a calibration curve prepared from a standard of known concentration.





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Caption: Experimental workflow for determining compound solubility.



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